Antimycobacterial Activity vs. 4-Chlorophenyl Analog
In a primary screen against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, 6‑chloro‑N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide showed 0 % inhibition, whereas 6‑chloro‑N‑(4‑chlorophenyl)pyrazine‑2‑carboxamide (compound 6) produced 65 % inhibition under identical conditions [REFS‑1]. The standard pyrazinamide (PZA) control exhibited an MIC of 12.5 µg/mL [REFS‑1].
| Evidence Dimension | Antimycobacterial inhibition at 6.25 µg/mL |
|---|---|
| Target Compound Data | 0 % inhibition |
| Comparator Or Baseline | 6‑Chloro‑N‑(4‑chlorophenyl)pyrazine‑2‑carboxamide: 65 % inhibition; PZA: MIC 12.5 µg/mL |
| Quantified Difference | Absolute 65‑percentage‑point deficit vs. 4‑chlorophenyl analog; no measurable inhibition vs. PZA sensitive strain |
| Conditions | In vitro M. tuberculosis H37Rv, TAACF program primary screen, 6.25 µg/mL single‑point assay |
Why This Matters
For laboratories constructing a pyrazinamide‑analog SAR panel, this compound defines the negative‑activity boundary for 2,6‑dichloro substitution and can serve as a rigorously characterized inactive control.
- [1] Dolezal, M. et al. Molecules 2010, 15, 8567–8581; Table 2. View Source
